N-[1-(1,3-Thiazol-2-yl)ethyl]formamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
165668-13-3 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)ethyl]formamide |
InChI |
InChI=1S/C6H8N2OS/c1-5(8-4-9)6-7-2-3-10-6/h2-5H,1H3,(H,8,9) |
InChI Key |
CNCOSTWAROXNBW-UHFFFAOYSA-N |
SMILES |
CC(C1=NC=CS1)NC=O |
Canonical SMILES |
CC(C1=NC=CS1)NC=O |
Synonyms |
Formamide, N-[1-(2-thiazolyl)ethyl]- |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of N 1 1,3 Thiazol 2 Yl Ethyl Formamide
Reactions Involving the Formamide (B127407) Moiety
The formamide group, -NHCHO, is a key reactive center in the molecule, susceptible to a variety of transformations.
N-formyl groups can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amine and formic acid or a formate (B1220265) salt. The stability of the formamide in N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is influenced by the electron-withdrawing nature of the adjacent thiazole (B1198619) ring.
Under acidic conditions, the mechanism typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of formic acid, leads to the formation of 1-(1,3-thiazol-2-yl)ethan-1-amine.
Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion is facilitated by protonation from the solvent, yielding the same amine product and a formate salt.
| Condition | Reagents | Products | Mechanism |
| Acidic | H₃O⁺ | 1-(1,3-thiazol-2-yl)ethan-1-amine, Formic acid | Protonation of carbonyl oxygen followed by nucleophilic attack of water. |
| Basic | OH⁻ | 1-(1,3-thiazol-2-yl)ethan-1-amine, Formate salt | Nucleophilic attack of hydroxide ion on the carbonyl carbon. |
The formamide moiety can be reduced to an amine. Common reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the amide to the corresponding N-methylated amine, N-methyl-1-(1,3-thiazol-2-yl)ethan-1-amine. The reaction proceeds through the formation of a complex with the aluminum hydride, followed by the delivery of hydride ions to the carbonyl carbon.
The oxidation of formamides is less common but can occur under specific conditions. mdpi.comproquest.com Strong oxidizing agents may lead to the degradation of the molecule. The oxidation of secondary amines, which can be formed from the hydrolysis of the formamide, can lead to the formation of formamides in the presence of a suitable catalyst and oxidant. nih.gov
| Reaction Type | Reagents | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-methyl-1-(1,3-thiazol-2-yl)ethan-1-amine |
| Oxidation | Varies (e.g., CuI/O₂) | Potential for degradation or formation from the corresponding secondary amine. nih.gov |
The nitrogen atom of the formamide is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the carbonyl group. However, under strongly basic conditions, the proton on the nitrogen can be abstracted to form an amidate anion, which is a much stronger nucleophile. This anion can then react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acid chlorides or anhydrides) to yield N-alkylated or N-acylated products, respectively. rsc.org The use of catalytic amounts of alkyl halides in the presence of an alcohol can also facilitate N-alkylation. rsc.org
| Reaction | Reagents | Intermediate | Product |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Amidate anion | N-alkyl-N-[1-(1,3-thiazol-2-yl)ethyl]formamide |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl) | Amidate anion | N-acyl-N-[1-(1,3-thiazol-2-yl)ethyl]formamide |
Reactivity of the Thiazole Ring System
The thiazole ring is an aromatic heterocycle with distinct regions of electron density, which dictates its reactivity towards electrophiles and nucleophiles.
The thiazole ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the this compound substituent at the C2 position, which is an electron-donating group through resonance, directs electrophilic attack to the C5 position of the thiazole ring. pharmaguideline.com
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. These reactions typically require forcing conditions due to the inherent deactivation of the ring. For instance, nitration may require a mixture of concentrated nitric and sulfuric acids. slideshare.net
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | N-[1-(5-nitro-1,3-thiazol-2-yl)ethyl]formamide |
| Bromination | Br₂, FeBr₃ | N-[1-(5-bromo-1,3-thiazol-2-yl)ethyl]formamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-[1-(5-acyl-1,3-thiazol-2-yl)ethyl]formamide |
The thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon atom. pharmaguideline.com However, in this compound, the C2 position is already substituted. Nucleophilic attack on the thiazole ring of this compound is therefore less likely unless preceded by an activation step.
One such activation pathway is the N-alkylation of the thiazole nitrogen to form a thiazolium salt. wikipedia.org This significantly increases the electrophilicity of the ring carbons, especially C2. The resulting thiazolium salt can then be susceptible to nucleophilic attack, potentially leading to ring-opening reactions. Strong nucleophiles in the presence of a base can lead to the cleavage of the thiazole ring. researchgate.netresearchgate.net For instance, treatment with a strong base could lead to deprotonation at C2 (if it were unsubstituted) and subsequent ring cleavage. In the case of the substituted thiazole, a strong nucleophile might attack one of the ring carbons, initiating a ring-opening cascade, although this would likely require harsh conditions.
| Reaction Pathway | Conditions | Intermediate | Potential Outcome |
| Nucleophilic Attack | Strong nucleophile (e.g., OH⁻, RO⁻) after N-alkylation | Thiazolium salt | Ring-opened products |
Metal-Catalyzed Coupling Reactions at Thiazole Positions
The thiazole ring of this compound is amenable to various metal-catalyzed cross-coupling reactions, which are pivotal for the introduction of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The regioselectivity of these reactions is a key aspect, with the C5 position of the thiazole ring being the most common site for functionalization in 2-substituted thiazoles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely employed for the arylation, vinylation, and alkynylation of the thiazole core. While specific studies on this compound are limited, research on analogous 2-alkylthiazole systems provides significant insights. For instance, palladium-catalyzed direct C-H arylation of 2-alkylthiazoles predominantly occurs at the C5 position. This regioselectivity is attributed to the electronic properties of the thiazole ring and steric hindrance at the C4 position.
Rhodium-catalyzed C-H activation and functionalization also represent a powerful tool for modifying the thiazole ring. These reactions can proceed under mild conditions and offer alternative pathways for introducing various substituents. The directing ability of the formamide group or the thiazole nitrogen can influence the regiochemical outcome of these transformations.
Below is a representative table summarizing typical conditions for metal-catalyzed coupling reactions on thiazole derivatives analogous to the title compound.
| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Solvent | Base | Temperature (°C) | Yield (%) | Ref. |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | Arylboronic acid | Toluene/H₂O | K₃PO₄ | 100 | 75-95 | |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Alkene | DMF | Et₃N | 120 | 60-85 | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | THF | Et₃N | 60 | 70-90 | |
| Direct C-H Arylation | Pd(OAc)₂ | Aryl bromide | DMA | K₂CO₃ | 140 | 50-80 |
Stereochemical Aspects of Reactions Involving the Chiral Center
The presence of a stereogenic center at the carbon atom of the ethyl group attached to the thiazole ring introduces a critical stereochemical dimension to the reactivity of this compound. Reactions involving this chiral center or occurring at adjacent positions can proceed with varying degrees of stereoselectivity, leading to the formation of diastereomers.
The formamide group can act as a directing group in certain reactions, influencing the approach of reagents and thereby controlling the stereochemical outcome. For instance, in reactions such as hydrogenations or additions to the thiazole ring, the chiral N-acylethylamine moiety can induce facial selectivity. The relative stereochemistry of the products will depend on the nature of the catalyst, reagents, and reaction conditions.
While specific diastereoselective reactions starting from this compound have not been extensively documented in publicly available literature, general principles of asymmetric synthesis suggest that the chiral center can significantly influence the formation of new stereocenters. For example, alkylation of an enolate derived from a derivative of this compound would likely exhibit diastereoselectivity due to the steric and electronic influence of the existing chiral center.
Understanding and controlling the stereochemical outcome of reactions involving this chiral scaffold is paramount for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules.
Derivatization and Functionalization Strategies for Structural Diversification
The structural framework of this compound offers multiple sites for derivatization, allowing for the systematic modification of its properties and the generation of diverse chemical libraries. These strategies can target the formamide group, the ethyl side chain, or the thiazole ring.
Modification of the Formamide Group:
The formamide moiety can be hydrolyzed to the corresponding primary amine, 1-(1,3-thiazol-2-yl)ethanamine. This amine serves as a versatile intermediate for a wide array of functionalizations. It can be acylated with various carboxylic acids or their derivatives to introduce different amide functionalities. Reductive amination with aldehydes or ketones can yield secondary or tertiary amines. Furthermore, the amine can be converted into other nitrogen-containing functional groups such as ureas, thioureas, sulfonamides, and carbamates.
Functionalization of the Ethyl Side Chain:
The ethyl side chain offers opportunities for modification, although these are generally less straightforward than derivatizing the formamide group. Reactions targeting the methyl group are challenging but could potentially be achieved through radical-based processes. Alternatively, if the corresponding ketone precursor is available, modifications at the alpha-position could be performed prior to the introduction of the amine and subsequent formylation.
Functionalization of the Thiazole Ring:
As discussed in section 3.2.3, metal-catalyzed coupling reactions are the primary strategy for the functionalization of the thiazole ring, mainly at the C5 position. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl substituents, leading to significant structural diversification.
The table below outlines some potential derivatization strategies for this compound.
| Target Site | Reaction Type | Reagents | Potential Products |
| Formamide | Hydrolysis | HCl or NaOH | 1-(1,3-Thiazol-2-yl)ethanamine |
| Formamide | Acylation (post-hydrolysis) | RCOCl, Et₃N | N-[1-(1,3-Thiazol-2-yl)ethyl]amides |
| Formamide | Reductive Amination (post-hydrolysis) | R'CHO, NaBH₃CN | N-alkyl-1-(1,3-thiazol-2-yl)ethanamines |
| Thiazole (C5) | Suzuki Coupling | ArB(OH)₂, Pd catalyst | N-[1-(5-Aryl-1,3-thiazol-2-yl)ethyl]formamide |
| Thiazole (C5) | Heck Coupling | Alkene, Pd catalyst | N-[1-(5-Alkenyl-1,3-thiazol-2-yl)ethyl]formamide |
These strategies, often used in combination, provide a powerful toolbox for the medicinal chemist to explore the structure-activity relationships of this promising heterocyclic scaffold.
Advanced Spectroscopic and Analytical Characterization of N 1 1,3 Thiazol 2 Yl Ethyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, a combination of one- and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
The structural framework of this compound can be pieced together by analyzing its proton (¹H) and carbon-13 (¹³C) NMR spectra. Although specific experimental data for this exact compound is not widely published, a detailed prediction of its NMR spectra can be formulated based on the analysis of structurally related compounds, such as 2-aminothiazole (B372263) derivatives and N-ethylformamide. rsc.orgchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The thiazole (B1198619) ring protons, typically appearing in the aromatic region, would present as two doublets. The methine proton of the ethyl group, being adjacent to the chiral center and the electron-withdrawing thiazole ring, would likely appear as a quartet. The methyl protons of the ethyl group would resonate further upfield as a doublet. A key feature would be the formyl proton, which is anticipated to appear as a singlet at a downfield chemical shift. Due to the restricted rotation around the C-N amide bond, it is possible to observe two separate signals for the formyl proton and the NH proton, corresponding to the syn and anti conformers. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would be characterized by signals corresponding to the two carbons of the thiazole ring, the methine and methyl carbons of the ethyl group, and the carbonyl carbon of the formamide (B127407) group. The chemical shifts of the thiazole carbons are influenced by the nitrogen and sulfur heteroatoms. asianpubs.org The carbonyl carbon is expected at the most downfield position due to its deshielded environment.
Predicted NMR Data:
A predicted set of ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below. These predictions are based on established chemical shift ranges for similar functional groups and heterocyclic systems. organicchemistrydata.orgucl.ac.uknih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Thiazole H-4 | ~7.2-7.4 | ~115-120 | d | J ≈ 3-4 |
| Thiazole H-5 | ~7.5-7.7 | ~140-145 | d | J ≈ 3-4 |
| -CH(CH₃)- | ~5.2-5.4 | ~45-50 | q | J ≈ 7 |
| -CH(CH₃)- | ~1.6-1.8 | ~20-25 | d | J ≈ 7 |
| -NH- | ~8.0-8.5 | - | br s | - |
| -CHO | ~8.2-8.4 | ~160-165 | s | - |
| Thiazole C-2 | - | ~165-170 | - | - |
Note: Chemical shifts are referenced to TMS and are solvent-dependent. The NH proton signal may be broad and its chemical shift can vary significantly with concentration and solvent.
To confirm the atomic connectivity proposed from one-dimensional NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. sdsu.eduyoutube.com
COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key expected correlations include the coupling between the two thiazole ring protons (H-4 and H-5) and, crucially, the coupling between the methine proton and the methyl protons of the ethyl group, confirming the ethyl fragment. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the thiazole C-4 and C-5, and the methine and methyl carbons of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netnih.gov This is vital for connecting the different fragments of the molecule. Expected key correlations would be from the methine proton of the ethyl group to the thiazole C-2 carbon, confirming the attachment of the ethyl group to the ring. Correlations from the formyl proton to the methine carbon would establish the N-formyl group's location.
The formamide moiety in this compound introduces an element of dynamic behavior due to the restricted rotation around the amide C-N bond. nih.govmontana.edu This restricted rotation arises from the partial double bond character of the C-N bond due to resonance.
At room temperature, the rate of rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for the syn and anti conformers. mdpi.com This would manifest as a doubling of certain peaks in the ¹H and ¹³C NMR spectra, particularly those close to the amide bond (the formyl proton, the NH proton, and the methine proton).
By acquiring NMR spectra at varying temperatures (Dynamic NMR), the coalescence of these separate signals into a single, averaged signal at higher temperatures can be observed. youtube.com From the coalescence temperature and the frequency difference between the signals of the two conformers, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. nih.gov For N-alkylformamides, these barriers are typically in the range of 18-22 kcal/mol. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the determination of the elemental composition of the molecule. colorado.eduresearchgate.net
For this compound, the molecular formula is C₆H₈N₂OS. The calculated exact mass of the neutral molecule and its protonated form are presented in the table below.
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M] | C₆H₈N₂OS | 156.0357 |
| [M+H]⁺ | C₆H₉N₂OS⁺ | 157.0430 |
| [M+Na]⁺ | C₆H₈N₂OSNa⁺ | 179.0249 |
An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). ucdavis.edunih.gov The resulting fragment ions (product ions) provide valuable information about the molecule's structure. libretexts.orgchemguide.co.uk
The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the bonds in the ethylformamide side chain and the fragmentation of the thiazole ring. ijcce.ac.irnih.govresearchgate.netresearchgate.net
Proposed Fragmentation Pathways for [M+H]⁺ (m/z 157.0430):
Loss of formamide group: Cleavage of the N-C bond of the ethyl group could lead to the formation of a thiazol-2-ylethyl cation.
Cleavage of the ethyl side chain: Alpha-cleavage next to the thiazole ring is a common pathway for such compounds. This could result in the formation of a protonated 2-aminothiazole fragment or related ions.
Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, often initiated by the loss of small neutral molecules like HCN or acetylene, which is a characteristic fragmentation pattern for many heterocyclic systems. sapub.org
A plausible fragmentation scheme is outlined in the table below, showing potential product ions and their corresponding neutral losses.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 157.0430 | 128.0294 | CHO | [M+H - CHO]⁺ |
| 157.0430 | 114.0454 | CH₃CN | [M+H - CH₃CN]⁺ |
| 157.0430 | 101.0270 | C₂H₄N | [M+H - C₂H₄N]⁺ |
| 114.0454 | 86.0113 | C₂H₂ | [114.0454 - C₂H₂]⁺ |
The analysis of these fragmentation patterns in an MS/MS experiment would serve to confirm the connectivity of the different structural units within this compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule. By measuring the vibrational frequencies of bonds, a characteristic spectrum is generated that serves as a molecular fingerprint. For this compound, these techniques are crucial for confirming the presence of the key thiazole and formamide moieties.
The analysis of the vibrational spectra would focus on several key regions. The N-H stretching vibration of the secondary amide is expected to appear as a distinct band in the IR spectrum, typically in the range of 3300-3100 cm⁻¹. The position and shape of this band can also provide information about hydrogen bonding. The carbonyl (C=O) stretching vibration of the formamide group, known as the Amide I band, is one of the most intense absorptions in the IR spectrum and is anticipated to be found between 1680 and 1630 cm⁻¹. The N-H bending vibration, or Amide II band, is another characteristic feature, expected around 1570-1515 cm⁻¹. researchgate.netresearchgate.net
The thiazole ring itself presents a series of characteristic vibrations. These include C=N and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. jpionline.orgresearchgate.net The C-S stretching vibrations are typically weaker and appear at lower wavenumbers, generally in the 800-600 cm⁻¹ range. researchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the heterocyclic ring, which may be weak or absent in the IR spectrum.
While specific experimental spectra for this compound are not widely published, a predictive assignment of major vibrational modes can be compiled based on known frequencies for formamide and thiazole derivatives. researchgate.netnist.govnih.goviosrjournals.org
Table 1: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Amide (N-H) | 3300 - 3100 | Medium-Strong | Weak |
| C-H Stretch (Aromatic) | Thiazole (C-H) | 3100 - 3000 | Medium | Strong |
| C-H Stretch (Aliphatic) | Ethyl (C-H) | 2980 - 2850 | Medium | Medium |
| C=O Stretch (Amide I) | Formamide (C=O) | 1680 - 1630 | Strong | Medium |
| C=N Stretch | Thiazole Ring | 1600 - 1500 | Medium | Strong |
| N-H Bend (Amide II) | Amide (N-H) | 1570 - 1515 | Medium-Strong | Weak |
| C=C Stretch | Thiazole Ring | 1500 - 1400 | Medium | Strong |
| C-N Stretch | Amide/Thiazole | 1350 - 1200 | Medium | Medium |
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles that define its conformation in the solid state.
A single-crystal X-ray diffraction experiment would reveal the spatial relationship between the thiazole ring and the N-formylethyl side chain. It would also elucidate intermolecular interactions, such as hydrogen bonding, which play a critical role in the crystal packing. For instance, the amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the thiazole nitrogen atom can act as hydrogen bond acceptors, potentially leading to the formation of extended networks like chains or sheets in the crystal lattice. researchgate.net
Although a crystal structure for this compound is not publicly available, data from closely related structures, such as other N-substituted thiazole derivatives, can provide expected values for key geometric parameters. nih.govmdpi.commdpi.comresearchgate.netmdpi.com These studies confirm the planarity of the thiazole ring and provide typical bond lengths and angles for the amide linkage to a heterocyclic system.
Table 2: Representative Bond Lengths and Angles for a Thiazole-Amide Linkage (Based on Analogous Structures)
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Lengths (Å) | ||
| Thiazole C-N (amide) | C(2) - N | 1.35 - 1.38 |
| Amide C-N | N - C(ethyl) | 1.45 - 1.48 |
| Amide C=O | C=O | 1.22 - 1.25 |
| Amide C-N (formyl) | N - C(formyl) | 1.32 - 1.35 |
| **Bond Angles (°) ** | ||
| Thiazole-N-C(ethyl) | C(2) - N - C(ethyl) | 120 - 125 |
| N-C-C (ethyl chain) | N - C - C | 109 - 112 |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
Given that this compound possesses a stereogenic center at the ethyl-substituted carbon, it exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.esumn.eduheraldopenaccess.usresearchgate.netnih.govnih.gov
The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely used and highly effective for a broad range of chiral compounds, including amines and their derivatives. mdpi.commdpi.com
The method for assessing the enantiomeric purity of this compound would involve dissolving the sample in a suitable solvent and injecting it onto a chiral HPLC column. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomeric peaks. mdpi.comchiraltech.com Detection is commonly performed using a UV detector, as the thiazole ring is a strong chromophore. The enantiomeric excess is then calculated from the integrated areas of the two peaks.
Table 3: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment
| Parameter | Condition |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Dimensions: 250 mm x 4.6 mm, 5 µm particle size | |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV Absorbance at 254 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of two peaks |
| Retention Time (Enantiomer 1): ~8.5 min | |
| Retention Time (Enantiomer 2): ~9.5 min |
| Quantification | Enantiomeric Excess (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 |
This analytical approach ensures that the stereochemical purity of this compound can be accurately determined, which is a critical parameter for its development and application. nih.gov
Computational and Theoretical Investigations of N 1 1,3 Thiazol 2 Yl Ethyl Formamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels. For a molecule like N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, a method such as B3LYP with a basis set like 6-311++G(d,p) would be appropriate for geometry optimization and property calculation researchgate.net.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. For this compound, the HOMO is expected to be localized on the electron-rich thiazole (B1198619) ring and the nitrogen atoms.
LUMO: Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. The LUMO is likely distributed over the formamide (B127407) carbonyl group and the thiazole ring.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar heterocyclic systems have shown that the energy gap can be a significant predictor of reactivity researchgate.net. For instance, DFT calculations on N-allyl-N-ethylformamide revealed a HOMO-LUMO gap of over 4.7 eV, indicating high stability researchgate.net.
A molecular electrostatic potential (MEP) map would further complement the FMO analysis by visualizing the electron density distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the formamide oxygen and the thiazole nitrogen, indicating nucleophilic sites, while positive potential (blue) would be found around the amide hydrogen, indicating an electrophilic site researchgate.net.
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR spectra are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts for this compound would be compared against tetramethylsilane (TMS) as a reference. This allows for the assignment of experimental peaks to specific atoms in the molecule. For example, the formyl proton (-CHO) would be expected to appear significantly downfield in the 1H NMR spectrum, while the thiazole ring protons and carbons would have characteristic shifts influenced by the heteroatoms.
Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be computed by calculating the harmonic vibrational frequencies. These calculations help in assigning the vibrational modes of the molecule. For the target compound, characteristic frequencies would include the C=O stretching of the formamide group (typically around 1650-1700 cm⁻¹), N-H bending, C-H stretches, and various vibrations associated with the thiazole ring. DFT calculations on related formamides have shown excellent correlation between computed and experimental vibrational spectra researchgate.net.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) conformers.
This is achieved by systematically rotating the rotatable bonds (e.g., the C-N bond of the formamide and the C-C bond connecting the ethyl group to the thiazole ring) and calculating the potential energy at each step. This process maps the potential energy surface (PES). Studies on the closely related molecule N-(Thiazol-2-yl)benzamide have revealed that its conformation is governed by a delicate balance of intramolecular interactions, such as dipole-dipole forces between the amide N-H and the thiazole nitrogen, as well as weaker stabilizing interactions between the amide oxygen and the thiazole sulfur researchgate.netmdpi.com. For this compound, similar intramolecular hydrogen bonds and non-covalent interactions would be expected to play a significant role in determining the preferred conformers.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its behavior over time in a realistic environment, such as in a solvent (e.g., water or DMSO). An MD simulation would track the movements and interactions of every atom in the system, providing insights into:
Conformational Flexibility: How the molecule transitions between different conformations in solution.
Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule and solvent molecules.
For example, MD simulations performed on a thiazolidinone derivative inhibitor bound to its target protein were used to confirm the stability of the binding pose and analyze the key interactions over a 100-nanosecond timescale researchgate.net. A similar simulation for this compound would reveal its dynamic structure and interactions with the surrounding solvent.
Reaction Mechanism Studies and Transition State Identification
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. If this compound were to undergo a reaction, such as hydrolysis or substitution, computational methods could be used to map the entire reaction pathway.
This involves identifying all reactants, intermediates, transition states, and products. Transition state theory is used to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur), which determines the reaction rate. The Intrinsic Reaction Coordinate (IRC) method is then used to confirm that a calculated transition state correctly connects the reactants and products. Such studies provide a detailed, step-by-step understanding of how bonds are broken and formed, which is often impossible to observe experimentally cuny.edu.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
If a series of derivatives of this compound were synthesized and tested for a specific biological activity, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activity.
The process involves:
Descriptor Calculation: Calculating a large number of molecular descriptors for each derivative. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity.
Validation: Rigorously validating the model to ensure its predictive power.
QSAR studies on other thiazole derivatives have successfully identified key molecular features responsible for their antimicrobial or anticancer activities wjarr.com. Such a model for derivatives of this compound could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and saving significant time and resources in drug discovery.
Data Tables
Table 1: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Reference |
| This compound | Target Compound |
| N-allyl-N-ethylformamide | NAEF |
| N-(Thiazol-2-yl)benzamide | - |
| (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide | HTBH |
| Tetramethylsilane | TMS |
Biological and Pharmacological Research on N 1 1,3 Thiazol 2 Yl Ethyl Formamide Excluding Human Clinical Data
In Vitro Studies on Cellular and Molecular Targets
In vitro research on thiazole (B1198619) derivatives has unveiled a wide range of biological activities, including enzyme inhibition and cytotoxicity against cancer cell lines. These studies are crucial for understanding the molecular mechanisms of action and identifying potential therapeutic applications.
Thiazole-containing compounds have been investigated as inhibitors of various enzymes. For instance, a series of 2,4-disubstituted thiazole amide derivatives have been evaluated for their antiproliferative activities, with some compounds showing inhibitory effects against cancer-related cell lines such as A549, HeLa, and HT29, with IC50 values in the micromolar range. researchgate.net Another study focused on thiazole carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, revealing that some of these compounds exhibit potent and selective inhibition of COX-2. nih.gov
Furthermore, certain thiazole derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme, with IC50 values in the submicromolar to low micromolar range. helsinki.fi Research has also been conducted on N-(1,3,4-thiadiazol-2-yl)amide derivatives as inhibitors of 6-phosphogluconate dehydrogenase (6PGD), with some compounds showing significant potency. nih.gov Additionally, thiazole derivatives have been explored as cholinesterase inhibitors, with some demonstrating selective inhibition of either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) in the micromolar range. academie-sciences.fr
Table 1: Enzyme Inhibition by Thiazole Derivatives
| Compound Class | Target Enzyme | IC50/Ki (µM) | Reference |
|---|---|---|---|
| 2,4-Disubstituted Thiazole Amides | A549, HeLa, HT29 cell proliferation | 0.63 - 13.87 | researchgate.net |
| Thiazole Carboxamides | COX-1 | 0.239 - >10 | nih.gov |
| Thiazole Carboxamides | COX-2 | 0.191 - >10 | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine Derivatives | E. coli DNA gyrase | 0.891 - 10.4 | helsinki.fi |
| N-(1,3,4-Thiadiazol-2-yl)amide Derivatives | 6-Phosphogluconate Dehydrogenase (6PGD) | 5.1 | nih.gov |
| 1,3-Thiazole Derivatives | Acetylcholinesterase (AChE) | 91 | academie-sciences.fr |
| 1,3-Thiazole Derivatives | Butyrylcholinesterase (BChE) | 195 | academie-sciences.fr |
| Thiazolylhydrazone Derivatives | Acetylcholinesterase (AChE) | 0.028 - 0.147 | mdpi.com |
The thiazole scaffold has also been utilized in the design of receptor antagonists. Studies on substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have shown that these compounds can act as antagonists for the adenosine (B11128) A(1) receptor, exhibiting high affinity and selectivity. nih.gov Another class of N-(thiazol-2-yl)-benzamide analogs has been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These antagonists were found to be noncompetitive, suggesting they act as negative allosteric modulators. nih.gov
Numerous studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines. For example, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines, with some compounds displaying moderate activity. mdpi.com In another study, thiazole-based chalcones demonstrated cytotoxic activity against several cancer cell lines. nih.gov
Research into the mechanism of cytotoxicity has revealed that some thiazole derivatives induce apoptosis. For instance, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have been shown to induce apoptosis in cancer cells. nih.gov Similarly, certain bis-thiazole derivatives have been found to be cytotoxic and induce apoptosis through a mitochondrial-dependent pathway. The mechanism of action for some of these compounds involves the arrest of the cell cycle. mdpi.commdpi.com
Table 2: Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | 2.57 | mdpi.com |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Liver Cancer) | 7.26 | mdpi.com |
| Thiazole Carboxamides | COLO205 (Colon Cancer) | 30.79 | nih.gov |
| Thiazole Carboxamides | B16F1 (Melanoma) | 74.15 | nih.gov |
| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast Cancer) | 6.10 | mdpi.com |
| Thiazolyl-indole-2-carboxamides | HeLa (Cervical Cancer) | 4.36 | mdpi.com |
| Thiazole-2-carboxamides | Human Lung Cancer Cell Line | 0.48 | nih.gov |
| Thiazole-2-carboxamides | Human Breast Cancer Cell Line | 3.66 | nih.gov |
Structure-Activity Relationship (SAR) Analysis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For thiazole derivatives, SAR studies have focused on the impact of substitutions on the thiazole ring and the nature of the side chains attached to it.
The position and nature of substituents on the thiazole ring significantly influence the biological activity of these compounds. For instance, in a series of antimicrobial thiazole derivatives, the introduction of a strong electron-withdrawing group, such as a nitro group, in the para position of a phenyl ring attached to the thiazole, resulted in increased antibacterial and antifungal activity. nih.gov For some anticancer thiazole derivatives, the presence of a methyl group at position 4 of a phenyl ring attached to the thiazole was found to increase cytotoxic activity. nih.gov
In the context of adenosine A(1) receptor antagonists, the nature of the substituent on the phenyl ring at the 4-position of the thiazole was critical for affinity and selectivity. nih.gov For cholinesterase inhibitors, substitutions on the phenyl ring of thiazolylhydrazone derivatives at the 3rd and 4th positions led to potent acetylcholinesterase inhibition. mdpi.com
While specific data on the role of a formamide (B127407) moiety in this compound is scarce, the role of the more general amide or carboxamide linkage in related thiazole derivatives has been studied. The amide bond is a key structural feature in many biologically active molecules and can form crucial hydrogen bonding interactions with biological targets, which can enhance affinity and selectivity. mdpi.com
In a series of thiazole-based cholinesterase inhibitors, the presence of an amide group was found to be important for activity, and methylation of the amide nitrogen had a significant impact on inhibitory potency and selectivity. academie-sciences.fr The amide linker in some 2-aminothiazole (B372263) derivatives has been shown to be a key component for their potent inhibitory activity against certain kinases. mdpi.com The formamide group, being the simplest amide, is a small, polar moiety capable of acting as both a hydrogen bond donor and acceptor. This property could be critical for the interaction of this compound with its biological target, contributing to its binding affinity and specificity.
Stereochemical Effects on Biological Potency and Selectivity
No studies have been published that investigate the stereochemical effects of this compound on its biological potency and selectivity. The presence of a chiral center at the ethyl group suggests that the (R)- and (S)-enantiomers of this compound could exhibit different biological activities, a common phenomenon in pharmacology. nih.gov However, without experimental data, any discussion of such effects would be purely speculative.
Mechanistic Elucidation of Biological Actions
Identification of Signaling Pathways and Downstream Effects
There is no available research identifying the signaling pathways or downstream cellular effects modulated by this compound.
Target Deconvolution Strategies
No target deconvolution studies for this compound have been reported in the scientific literature.
Preclinical In Vivo Studies in Non-Human Animal Models
Efficacy Evaluations in Disease Models
No preclinical in vivo studies evaluating the efficacy of this compound in any animal disease models have been published.
Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems
There is no publicly available data on the pharmacokinetic or pharmacodynamic profile of this compound in any animal systems.
Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the applications of the chemical compound This compound as a chemical probe or a research tool in biological systems. Searches of scholarly databases and scientific repositories did not yield any studies focused on the use of this particular molecule for investigating biological processes, targets, or pathways.
While the 1,3-thiazole core is a well-recognized scaffold in medicinal chemistry and has been incorporated into numerous biologically active molecules, research into the specific utility of this compound as a tool for biological inquiry has not been reported. The broader class of thiazole derivatives has been explored for various therapeutic applications, including as enzyme inhibitors and receptor antagonists. However, this general information does not extend to the specific compound and its potential role as a chemical probe.
Therefore, a detailed discussion on the applications of this compound as a chemical probe, including data tables and specific research findings, cannot be provided at this time due to the absence of relevant scientific data.
Medicinal Chemistry and Drug Discovery Applications of N 1 1,3 Thiazol 2 Yl Ethyl Formamide Analogs
Scaffold Optimization and Lead Compound Generation
The process of drug discovery often begins with a "hit" or "lead" compound, which is a molecule showing promising activity against a biological target. The N-[1-(1,3-Thiazol-2-yl)ethyl]formamide structure represents such a lead scaffold. Scaffold optimization involves chemically modifying this lead to improve its potency, selectivity, and pharmacokinetic properties.
One primary strategy is the exploration of structure-activity relationships (SAR) through systematic derivatization. For the this compound scaffold, this involves introducing various substituents at different positions on the thiazole (B1198619) ring and modifying the N-ethylformamide side chain. For instance, research on a related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold demonstrated that systematic modifications could drive SAR and lead to the discovery of a potent lead compound active against both sensitive and resistant cancer cell lines. nih.gov
Key modifications for optimization can include:
Substitution on the Thiazole Ring: Adding substituents to the C4 and C5 positions of the thiazole ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, influencing its binding affinity to a target protein.
Modification of the Side Chain: The ethylformamide moiety can be altered. The methyl group on the ethyl linker can be replaced with other alkyl or aryl groups to probe steric tolerance in the binding pocket. The formamide (B127407) group itself can be acylated with different substituents to explore hydrogen bonding and hydrophobic interactions.
The goal of this iterative process is to generate a library of analogs for biological screening, which helps to build a comprehensive understanding of the SAR and identify a candidate for further development. The following table illustrates how modifications to a thiazole carboxamide scaffold influenced inhibitory potency against cyclooxygenase (COX) enzymes, showcasing a typical outcome of a scaffold optimization campaign.
| Compound | Modification on Phenyl Ring attached to Formamide | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| 2a | 3,4,5-trimethoxy | 1.21 | 0.91 |
| 2b | 4-tert-butyl | 0.12 | 0.06 |
| 2j | 4-trifluoromethyl | 0.21 | 0.90 |
Table 1. Example of scaffold optimization data showing how different substituents affect the inhibitory concentration (IC₅₀) of thiazole carboxamide derivatives against COX-1 and COX-2. nih.gov
Bioisosteric Replacements within the Formamide and Thiazole Substructures
Bioisosterism is a cornerstone of drug design, involving the substitution of a functional group or moiety with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. researchgate.net
Thiazole Ring Replacements: The thiazole ring itself can be replaced with other 5-membered aromatic heterocycles to modulate properties such as basicity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com Common bioisosteres for the thiazole ring include:
Oxadiazoles and Thiadiazoles: These rings alter the position of heteroatoms, which can change the molecule's dipole moment and hydrogen bonding pattern. nih.gov 1,2,4-oxadiazoles, for example, have been successfully used as bioisosteres for ester functions, improving stability while maintaining biological activity. researchgate.net
Pyrazoles and Imidazoles: These heterocycles have different electronic distributions and pKa values compared to thiazole, which can lead to new interactions with the biological target. researchgate.net
Triazoles: The 1,2,3-triazole ring, in particular, is a versatile bioisostere for various heterocycles and functional groups, including esters and amides. unimore.it
In one study, a series of thiazoles, triazoles, and imidazoles were designed as bioisosteres of a 1,5-diarylpyrazole scaffold, successfully demonstrating that these heterocycles could serve as effective replacements to maintain CB1 receptor antagonism. researchgate.net
Formamide Group Replacements: The formamide group is a key hydrogen-bonding motif. However, amide bonds can be susceptible to enzymatic cleavage by proteases and amidases. Replacing the formamide with more stable bioisosteres can enhance the pharmacokinetic profile of the molecule. Potential replacements include:
Ureas and Sulfonamides: These groups maintain hydrogen bond donor and acceptor capabilities but often exhibit greater metabolic stability.
Reversed Amides: Flipping the orientation of the amide bond can alter its susceptibility to hydrolysis and change the vector of its hydrogen bonding.
Heterocycles: As mentioned, rings like 1,2,4-oxadiazoles or 1,2,3-triazoles can act as stable mimics of the amide/ester functionality. researchgate.netunimore.it
| Original Moiety | Potential Bioisostere | Key Properties Modified |
|---|---|---|
| Thiazole | Pyrazole | Alters H-bonding pattern, pKa, and metabolic sites. researchgate.net |
| Thiazole | 1,2,4-Oxadiazole | Changes electronic distribution and stability. researchgate.net |
| Formamide | 1,2,3-Triazole | Increases metabolic stability against amidases. unimore.it |
| Formamide | Sulfonamide | Modifies H-bonding geometry and introduces a tetrahedral center. |
Table 2. Common bioisosteric replacements for the thiazole and formamide moieties. researchgate.netresearchgate.netunimore.it
Prodrug Design Strategies for Enhanced Pharmacological Properties
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. acs.org This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism. mdpi.com
For analogs of this compound, several prodrug strategies could be envisioned:
Masking Polar Groups: If optimization introduces a polar functional group (e.g., a carboxylic acid or a primary amine), it can be temporarily masked to improve membrane permeability. For example, a common strategy for carboxylic acids is esterification, creating an ester prodrug that is cleaved by ubiquitous esterases in the body to release the active acid. nih.gov
Improving Solubility: To enhance water solubility for administration, a highly soluble promoiety, such as a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain, can be attached to the molecule, typically at a hydroxyl or amino group. mdpi.com
Targeted Delivery: More advanced prodrugs are designed to be activated by specific enzymes or conditions prevalent at the site of disease (e.g., in tumor tissues). For instance, a thiazolidinone-based promoiety has been developed to mask carboxylic acids, which can be cleaved upon exposure to high levels of reactive oxygen species (ROS), a condition found in many disease states. nih.gov
The key considerations for designing a prodrug are that the promoiety must be cleaved efficiently in vivo to release the active drug, and the promoiety itself should be non-toxic and readily excreted. acs.org
Fragment-Based and De Novo Design Approaches
Modern drug discovery often employs rational design strategies like fragment-based drug discovery (FBDD) and de novo design to identify novel lead compounds.
Fragment-Based Drug Design (FBDD): FBDD starts with identifying small chemical fragments (typically with a molecular weight < 300 Da) that bind weakly to the biological target. acs.orgnih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. The thiazole scaffold is a valuable building block in FBDD campaigns due to its wide range of biological activities and its presence in many known drugs. researchgate.net For example, a fragment library of thiazoles and thiadiazoles could be screened against a target protein. acs.org A hit, such as a simple 2-aminothiazole (B372263) fragment, could then be elaborated by adding the N-ethylformamide side chain and other substituents to build a molecule resembling the this compound scaffold, guided by structural information of the protein's binding site.
De Novo Design: De novo design is a computational method that builds a potential drug molecule from scratch, atom by atom or fragment by fragment, to perfectly fit the structure of the target's binding site. nih.gov If the three-dimensional structure of the target protein is known, a de novo design program can generate novel scaffolds that are sterically and electronically complementary to the binding pocket. This approach was successfully used to design novel aminothiazole-based inhibitors of p38 MAP kinase, where a phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold was designed to fit into the ATP-binding site, leading to inhibitors with IC₅₀ values in the low micromolar range. nih.gov
Strategies for Improving Selectivity and Potency of Derivatives
Once a lead compound is identified, the next critical step is to optimize its potency (the concentration required to produce a desired effect) and its selectivity (its ability to act on the intended target without affecting other proteins).
Improving Potency: Potency is typically enhanced by maximizing the favorable interactions between the drug and its target. This is an iterative process guided by SAR and, ideally, structural biology (e.g., X-ray crystallography). Strategies include:
Introducing New Interacting Groups: Adding functional groups that can form additional hydrogen bonds, ionic bonds, or hydrophobic interactions with the target protein. For example, in a series of thiazole derivatives designed as Pin1 inhibitors, introducing an alicyclic ring containing a hydrogen bond acceptor was found to be a viable way to improve binding affinity. nih.gov
Conformational Constraint: Locking the molecule into its "bioactive" conformation through cyclization or the introduction of rigid groups can reduce the entropic penalty of binding, thereby increasing affinity.
Improving Selectivity: Selectivity is crucial for minimizing off-target effects. Strategies to improve selectivity often exploit the differences between the target and off-target proteins.
Exploiting Unique Pockets: Introducing substituents that fit into a sub-pocket present only in the desired target.
Modulating Polarity: In kinase inhibitors, for example, adding polar groups can enhance selectivity by forming specific interactions with the target kinase that are not possible with other, more hydrophobic kinases. This was demonstrated in a series of trisubstituted thiazoles, where replacing a fluorophenyl group with more polar substituents eliminated off-target inhibition of p38α MAPK and PKA kinases. nih.gov
The table below shows SAR data for a series of PfPKG inhibitors, where modifications to the thiazole scaffold led to significant improvements in both biochemical potency and cellular activity.
| Compound | Substituent at Thiazole 2-position | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) |
|---|---|---|---|
| 9a | Methyl on Amino Pyrimidine | 11 | 560 |
| 9c | Phenylpiperazine | 1.2 | 120 |
| 9d | Phenylpiperidine | 0.3 | 25 |
| 16a | Sulfone-containing group | 1.3 | 130 |
Table 3. Structure-activity relationship for trisubstituted thiazole inhibitors of PfPKG, showing the impact of substituent changes on potency. nih.gov
Advanced Applications and Emerging Research Directions for N 1 1,3 Thiazol 2 Yl Ethyl Formamide
Catalytic Applications (e.g., organocatalysis, ligand design)
The thiazole (B1198619) moiety is a cornerstone in the design of various catalysts, particularly in the realm of organocatalysis and as a ligand for transition metal catalysis. The nitrogen and sulfur atoms within the thiazole ring of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide offer potential coordination sites for metal ions, making it a candidate for ligand design.
Organocatalysis: Thiazolium salts, derived from N-alkylation of thiazoles, are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. nih.gov The specific structure of this compound, featuring a chiral center at the ethyl group, presents an intriguing possibility for the development of chiral NHC catalysts. nih.govmdpi.com Such catalysts could be employed in asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals. nih.govnih.gov The formamide (B127407) group could potentially influence the steric and electronic properties of the resulting carbene, thereby tuning its reactivity and selectivity. nih.gov
Ligand Design: The thiazole ring can act as a ligand for various transition metals, and the resulting complexes can exhibit significant catalytic activity. researchgate.net The specific stereochemistry of this compound could be exploited in the design of chiral ligands for asymmetric catalysis, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. nih.gov The formamide moiety might also participate in secondary coordination or hydrogen bonding interactions within the catalytic pocket, potentially enhancing enantioselectivity.
| Potential Catalytic Role | Relevant Structural Feature | Example Application Area |
| Chiral N-Heterocyclic Carbene (NHC) Precursor | Chiral center on the ethyl group, Thiazole ring | Asymmetric benzoin (B196080) condensation, Stetter reaction |
| Chiral Ligand for Transition Metals | Thiazole ring, Chiral center, Formamide group | Asymmetric hydrogenation, Asymmetric C-C coupling |
Material Science and Polymer Applications
Thiazole-containing polymers have garnered significant attention due to their promising electronic and optical properties, making them suitable for applications in organic electronics. kuey.netresearchgate.net While the direct polymerization of this compound has not been reported, its structure suggests potential as a monomer or a functional additive in polymer systems.
The incorporation of the thiazole ring into a polymer backbone can impart desirable characteristics such as thermal stability, charge transport properties, and luminescence. researchgate.netrsc.org Thiazole-based polymers are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.netnih.gov The ethylformamide substituent on the thiazole ring of this compound could influence the solubility and processing characteristics of such polymers, as well as modulate their electronic properties through steric and electronic effects. mdpi.comresearchgate.net
Furthermore, the formamide group can engage in hydrogen bonding, which could be exploited to control the morphology and intermolecular interactions in polymer blends or thin films, potentially enhancing device performance. mdpi.com
Supramolecular Chemistry and Self-Assembly Properties
The formamide group in this compound is a classic motif for forming strong hydrogen bonds. This, combined with the potential for π-π stacking interactions involving the thiazole ring, makes this molecule a candidate for studies in supramolecular chemistry and self-assembly.
The ability of molecules to organize into well-defined, non-covalent assemblies is crucial for the development of functional materials, including gels, liquid crystals, and sensors. The directionality and strength of the hydrogen bonds originating from the N-H and C=O groups of the formamide, along with the potential for intermolecular interactions involving the thiazole sulfur and nitrogen atoms, could drive the formation of predictable supramolecular architectures such as tapes, sheets, or helical structures. The chirality of the molecule could further lead to the formation of chiral superstructures.
Photophysical Properties and Optoelectronic Device Potential (if applicable)
Thiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, and are used in the development of fluorescent dyes and materials for optoelectronic devices. rsc.orgrsc.orgresearchgate.net The electronic properties of the thiazole ring, often acting as an electron-accepting unit, can be tuned by the introduction of various substituents. nih.gov
While the specific photophysical properties of this compound have not been documented, it is plausible that this compound could exhibit luminescence. The formamide group, through its electronic influence and potential for hydrogen bonding, could affect the excited-state dynamics and, consequently, the fluorescence quantum yield and emission wavelength. rsc.orgresearchgate.net
Should the compound prove to be luminescent, it could be investigated as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe for sensing applications. carta-evidence.orgscientificarchives.com The chiral nature of the molecule could also be explored for applications in circularly polarized luminescence (CPL).
| Potential Photophysical Application | Key Structural Feature | Relevant Property |
| Organic Light-Emitting Diodes (OLEDs) | Thiazole Ring | Electroluminescence |
| Fluorescent Sensors | Thiazole Ring, Formamide Group | Solvatochromism, Quenching/Enhancement |
| Chiroptical Materials | Chiral Center | Circularly Polarized Luminescence (CPL) |
Environmental Chemistry and Degradation Pathways
The environmental fate of thiazole derivatives is of interest due to their widespread use in pharmaceuticals and agriculture. wikipedia.orgsciencescholar.usnih.gov Generally, heterocyclic compounds can be persistent in the environment, and their degradation pathways are important to understand to assess their environmental impact. nih.gov
The biodegradation of thiazole-containing compounds can be initiated by microbial action, often involving oxidation or hydrolysis. nih.govresearchgate.net For this compound, potential degradation pathways could involve the enzymatic hydrolysis of the formamide bond to yield 1-(1,3-thiazol-2-yl)ethanamine and formic acid. The thiazole ring itself may undergo slower degradation, potentially through ring cleavage initiated by microbial enzymes. nih.gov
Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals, are also effective in degrading thiazole pollutants in water. nih.gov The ethyl and formyl groups on the thiazole ring would likely be susceptible to oxidative attack, leading to the formation of various intermediates before complete mineralization. Further research would be necessary to elucidate the specific degradation products and their potential toxicity. nih.govresearchgate.net
Future Perspectives and Challenges in N 1 1,3 Thiazol 2 Yl Ethyl Formamide Research
Unexplored Synthetic Methodologies and Novel Reactivity
The synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide likely relies on established methods for thiazole (B1198619) ring formation, such as the Hantzsch synthesis, followed by functional group manipulation. However, significant opportunities exist for innovation and improvement.
Future synthetic research could focus on developing more efficient and novel routes. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, represent a promising avenue. acs.org An MCR approach could potentially assemble the core structure in a highly convergent and atom-economical fashion. Furthermore, the application of flow chemistry could enable safer, more scalable, and highly controlled production.
The reactivity of the N-formyl group and the thiazole ring itself presents avenues for creating diverse libraries of analogues. The formamide (B127407) moiety is not merely a passive functional group; it can serve as a precursor to isocyanides for subsequent multicomponent reactions or be involved in cyclization reactions to generate fused heterocyclic systems. researchgate.netrsc.orgnih.gov The inherent reactivity of the thiazole ring, including electrophilic substitution and metal-catalyzed cross-coupling reactions, offers further sites for modification to explore the structure-activity relationship (SAR).
| Methodology | Description | Potential Advantages | Challenges |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a one-pot reaction to form the target compound or a key intermediate. | Increased efficiency, reduced waste, rapid library generation. | Identification of suitable reaction conditions and compatible reactants. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor instead of a batch process. | Enhanced safety, precise control over reaction parameters, improved scalability. | Initial setup costs, potential for clogging with solid byproducts. |
| Biocatalysis | Using enzymes to catalyze specific steps, such as chiral amine synthesis or formylation. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate specificity, and cost. |
| Photoredox Catalysis | Utilizing visible light to drive novel bond-forming reactions. | Access to unique reactivity, mild conditions. | Substrate scope limitations, requirement for specialized equipment. |
Identification of Novel Biological Targets and Therapeutic Avenues
The vast body of research on thiazole derivatives provides a fertile ground for hypothesizing the biological potential of this compound. Thiazole-containing compounds are known to inhibit a wide array of biological targets, leading to diverse pharmacological effects. nih.govresearchgate.netnih.gov
Given the structural similarity to scaffolds found in kinase inhibitors, a primary area of investigation should be its potential as an anticancer agent by targeting protein kinases. nih.gov Many clinically used anticancer drugs, such as Dasatinib, feature a thiazole core. researchgate.net Similarly, the 2-aminothiazole (B372263) motif is prevalent in compounds with potent antimicrobial and anti-inflammatory activities. nih.govresearchgate.net Therefore, screening this compound and its derivatives against a panel of bacterial and fungal strains, as well as key inflammatory mediators like cyclooxygenases or cytokines, is a logical next step. Other potential therapeutic areas, based on the activities of related thiazoles, include neurodegenerative diseases and metabolic disorders like diabetes. researchgate.netresearchgate.net
| Potential Biological Target Class | Specific Examples | Therapeutic Avenue | Rationale based on Thiazole Literature |
| Protein Kinases | EGFR, VEGFR-2, CDKs | Oncology | Thiazole is a common scaffold in kinase inhibitors, including approved drugs. nih.gov |
| Microtubules | Tubulin polymerization | Oncology | Epothilones and other microtubule inhibitors contain the thiazole ring. nih.gov |
| Bacterial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Infectious Diseases | Thiazole derivatives have demonstrated broad-spectrum antibacterial activity. mdpi.comnih.gov |
| Viral Enzymes | Reverse Transcriptase, Protease | Antiviral Therapy | Ritonavir, an anti-HIV drug, is a prominent example of a thiazole-containing pharmaceutical. |
| Inflammatory Enzymes | COX-2, 5-LOX | Anti-inflammatory | Meloxicam and other NSAIDs incorporate thiazole structures. |
Integration with Advanced High-Throughput Screening and Omics Technologies
To efficiently explore the therapeutic potential of this compound, modern drug discovery technologies are indispensable. High-throughput screening (HTS) of this compound and a library of its derivatives against large panels of biological targets can rapidly identify initial "hits". nih.govenamine.netnih.gov This approach allows for unbiased discovery of novel activities that may not be predicted from its structure alone.
Once a promising activity is identified, "omics" technologies can provide deeper insights into its mechanism of action.
Genomics and Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression in cells treated with the compound, helping to identify the cellular pathways it modulates.
Proteomics can identify the specific proteins that the compound binds to, confirming the intended target or revealing novel off-target effects.
Metabolomics can analyze changes in cellular metabolites, providing a functional readout of the compound's impact on cellular biochemistry.
This integrated approach accelerates the transition from a hit compound to a validated lead by providing a comprehensive biological profile early in the discovery process. cdfd.org.in
| Technology | Application in Research | Expected Outcome |
| High-Throughput Screening (HTS) | Screening compound libraries against diverse biological assays (e.g., enzyme inhibition, cell viability). | Identification of "hit" compounds with desired biological activity. axcelead-us.com |
| Genomics/Transcriptomics | Analyzing changes in gene expression patterns in response to compound treatment. | Elucidation of molecular pathways affected by the compound; identification of biomarkers. |
| Proteomics (e.g., Thermal Shift, Affinity Chromatography) | Identifying direct protein binding partners of the compound. | Target validation and identification of potential off-targets. |
| Metabolomics | Profiling changes in small-molecule metabolites following compound exposure. | Understanding the functional consequences of target engagement and systemic effects. |
Sustainable and Economically Viable Production Routes
For any potential therapeutic agent, the development of a sustainable and cost-effective manufacturing process is a critical challenge. Traditional multi-step syntheses often involve hazardous reagents, toxic solvents, and significant waste generation. researchgate.net Future research must prioritize the principles of green chemistry for the production of this compound.
This involves exploring syntheses in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. bepls.com The use of reusable, heterogeneous catalysts can minimize waste and simplify product purification. acs.orgmdpi.commdpi.com Energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. bepls.commdpi.com A successful green synthesis will not only reduce the environmental impact but also enhance the economic viability of large-scale production by lowering costs associated with raw materials, energy, and waste disposal.
Interdisciplinary Approaches and Translational Research Outlook
The journey of a compound from a laboratory bench to a clinical candidate is a long, complex, and inherently interdisciplinary process. ucl.ac.ukucl.ac.uk The successful development of this compound will require a collaborative effort among chemists, biologists, pharmacologists, and clinicians.
The translational path begins with medicinal chemists synthesizing focused libraries to optimize potency and selectivity while minimizing off-target effects. ucl.ac.uk Concurrently, computational chemists can build predictive models to guide synthesis and prioritize compounds. Pharmacologists will then conduct rigorous preclinical studies in cellular and animal models to establish proof-of-concept and evaluate the compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and safety profiles. novartis.com
A significant challenge in this process is bridging the "valley of death" between promising preclinical data and successful clinical trials. researchgate.net This requires a robust preclinical data package that supports an Investigational New Drug (IND) application. ucl.ac.uk The outlook for this compound as a therapeutic agent is entirely dependent on navigating this complex pathway. A clear translational strategy, focusing on a specific unmet medical need with strong biological rationale, will be paramount for attracting the investment and expertise needed to move forward. nih.gov
Q & A
Basic: What synthetic strategies are effective for preparing N-[1-(1,3-Thiazol-2-yl)ethyl]formamide?
Answer:
The synthesis typically involves coupling a thiazole-containing ethylamine with a formylating agent. Key steps include:
- Thiazole-ethylamine preparation : Reacting 2-aminothiazole with ethylating agents (e.g., bromoethane) under basic conditions to form 1-(1,3-thiazol-2-yl)ethylamine.
- Formylation : Treating the amine with formic acid derivatives (e.g., formic acetic anhydride) or using microwave-assisted N-formylation for higher efficiency .
- Purification : Techniques like column chromatography or recrystallization to isolate the product, as impurities from side reactions (e.g., over-formylation) are common .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural confirmation relies on:
- X-ray crystallography : SHELX software refines crystallographic data to determine bond lengths, angles, and spatial arrangement . For example, thiazole rings typically exhibit planar geometry, and the formamide group adopts a trans configuration .
- Spectroscopy :
- NMR : H NMR shows distinct peaks for the formyl proton (~8.2 ppm) and thiazole protons (~7.5–8.0 ppm) .
- FT-IR : Stretching vibrations at ~1670 cm (C=O) and ~3300 cm (N-H) confirm the formamide group .
Basic: What preliminary biological activities are associated with this compound?
Answer:
While direct data is limited, structurally analogous thiazole-formamide hybrids exhibit:
- Antimicrobial activity : Thiazole derivatives disrupt bacterial cell membranes via hydrophobic interactions .
- Enzyme inhibition : The formamide group can hydrogen-bond to catalytic residues, as seen in kinase inhibition assays .
- Cytotoxicity : Preliminary MTT assays on cancer cell lines (e.g., HeLa) show IC values in the micromolar range, suggesting moderate potency .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Answer:
SAR strategies include:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the thiazole ring to enhance binding to hydrophobic enzyme pockets (see analogues in ).
- Bioisosteric replacement : Replace the formamide group with urea or carbamate groups to compare hydrogen-bonding efficacy .
- Pharmacokinetic profiling : Use HPLC-MS to assess metabolic stability in liver microsomes and correlate substituents with half-life .
Advanced: What computational methods predict the reactivity and binding modes of this compound?
Answer:
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to determine electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cytochrome P450). For example, the thiazole ring may π-stack with aromatic residues, while the formamide group forms hydrogen bonds .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns to validate docking predictions .
Advanced: How can contradictions in reported bioactivity data be resolved?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Replicate studies using identical cell lines (e.g., NIH/3T3), culture conditions, and inhibitor concentrations .
- Orthogonal assays : Compare results from fluorescence-based assays (e.g., FLIPR for calcium signaling) with radiometric methods (e.g., P-ATP kinase assays) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers or trends .
Advanced: What challenges arise in purifying this compound, and how are they addressed?
Answer:
Key challenges and solutions:
- Hydrolysis of formamide : Avoid aqueous conditions during purification; use anhydrous solvents (e.g., THF) and inert atmospheres .
- Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2 equivalents of formylating agent) and monitor via TLC .
- Crystallization issues : Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice formation. Patent methods suggest gradient cooling to improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
